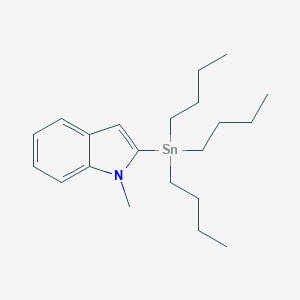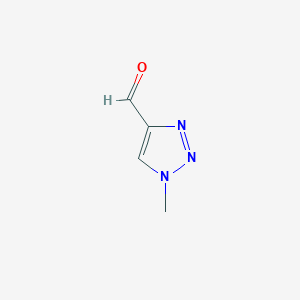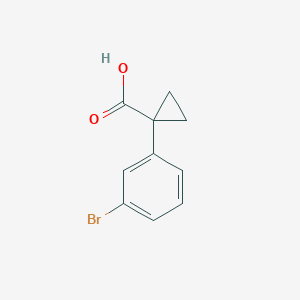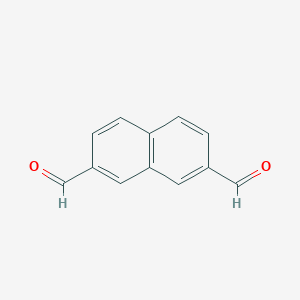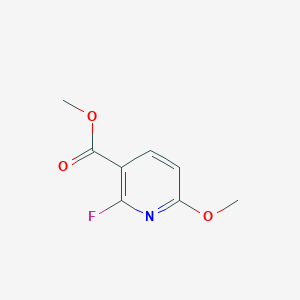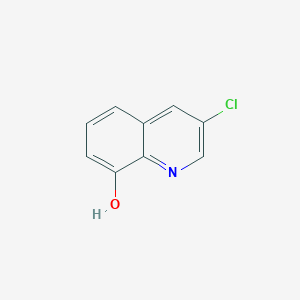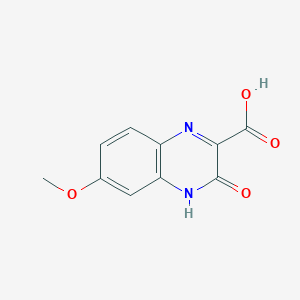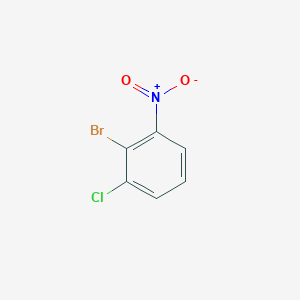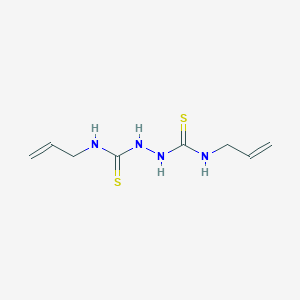
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide, also known as DATS, is a natural organosulfur compound found in garlic. It has been studied for its potential health benefits, including its anticancer properties.
Mécanisme D'action
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide exerts its anticancer effects through various mechanisms. It inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. This compound also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound increases the production of reactive oxygen species (ROS), which can cause oxidative stress and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation, lower blood pressure, and improve lipid metabolism. This compound also has antioxidant properties and can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from garlic. It has been extensively studied for its anticancer properties and has shown promising results in vitro and in vivo. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide. One area of research is to improve the bioavailability and efficacy of this compound. This can be achieved by developing new formulations or delivery systems that increase its solubility and stability. Another area of research is to investigate the synergistic effects of this compound with other anticancer agents. This compound has been shown to enhance the anticancer effects of chemotherapy drugs such as cisplatin and doxorubicin. Finally, more studies are needed to investigate the safety and toxicity of this compound in humans. While this compound has shown promising results in preclinical studies, its safety and toxicity in humans have not been fully evaluated.
Méthodes De Synthèse
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide can be synthesized from garlic oil or fresh garlic. The process involves the extraction of garlic oil or fresh garlic, followed by purification and isolation of this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including lung, prostate, breast, and colon cancer cells. This compound induces cell cycle arrest, apoptosis, and autophagy in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells.
Propriétés
Numéro CAS |
539-97-9 |
|---|---|
Formule moléculaire |
C8H14N4S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H14N4S2/c1-3-5-9-7(13)11-12-8(14)10-6-4-2/h3-4H,1-2,5-6H2,(H2,9,11,13)(H2,10,12,14) |
Clé InChI |
PUQQJCONDKZESZ-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN=C(NNC(=NCC=C)S)S |
SMILES |
C=CCNC(=S)NNC(=S)NCC=C |
SMILES canonique |
C=CCNC(=S)NNC(=S)NCC=C |
Autres numéros CAS |
539-97-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



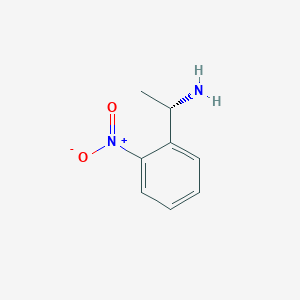
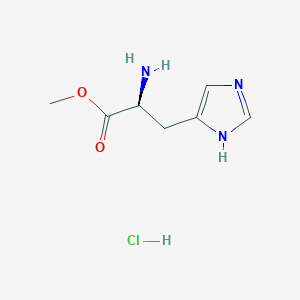

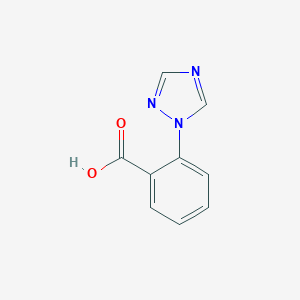
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
